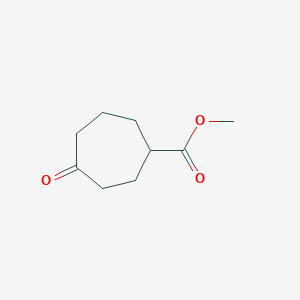

Methyl 4-oxocycloheptanecarboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDIFNYOCNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455729 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-00-0 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of methyl 4-oxocycloheptanecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Oxocycloheptanecarboxylate

Foreword: Navigating Data Scarcity for a Niche Intermediate

Molecular Identity and Core Physicochemical Properties

Methyl 4-oxocycloheptanecarboxylate is a bifunctional organic molecule featuring a cycloheptanone ring substituted with a methyl ester group at the 4-position. This structure offers two key sites for chemical modification: the ketone for nucleophilic additions or reductions, and the ester for hydrolysis or transesterification, making it a versatile synthetic building block.

A summary of its core identifiers and a comparison with the parent cycloheptanone are presented below. The juxtaposition is intentional, providing a baseline for estimating properties and understanding the influence of the methyl carboxylate substituent.

| Property | Methyl 4-Oxocycloheptanecarboxylate | Cycloheptanone (for comparison) |

| Molecular Formula | C₉H₁₄O₃ | C₇H₁₂O[1] |

| Molecular Weight | 170.21 g/mol | 112.17 g/mol [1] |

| CAS Number | 17607-00-0 | 502-42-1[2] |

| Appearance | Colorless to pale yellow liquid (predicted) | Colorless oily liquid[1][3] |

| Boiling Point | 69-72 °C at 0.1 mmHg[4] | 179-181 °C at 760 mmHg[1] |

| Density | Not available | 0.949 g/cm³ (20 °C)[1] |

| Refractive Index | Not available | n20/D 1.461[2] |

| Solubility | Soluble in common organic solvents (predicted) | Insoluble in water[1] |

Synthesis & Chemical Reactivity: A Mechanistic Perspective

Synthetic Approaches

The scientific literature points to a synthesis of methyl 4-oxocycloheptanecarboxylate via a ring-expansion methodology[4]. While the specific precursors from the original publication are not detailed here, this class of reaction is a cornerstone for accessing medium-sized rings, which can be challenging to form via direct cyclization due to entropic factors.

Alternative modern synthetic strategies for β-keto esters often involve the acylation of ketone enolates[5]. For a γ-keto ester such as this, a plausible approach could involve a Michael addition of a suitable nucleophile to a cycloheptenone derivative, followed by functional group manipulation. The choice of synthesis route is critical as it dictates the potential impurity profile, which must be thoroughly characterized.

Inherent Reactivity

The molecule's reactivity is governed by its two functional groups:

-

The Ketone: The carbonyl group is susceptible to nucleophilic attack and can be reduced to the corresponding alcohol, providing a handle for further derivatization. The adjacent α-protons are acidic and can be removed by a base to form an enolate, enabling alkylation or other coupling reactions.

-

The Ester: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

This dual reactivity makes methyl 4-oxocycloheptanecarboxylate a versatile intermediate for building more complex molecular architectures, particularly in the synthesis of pharmaceutical compounds where the cycloheptane scaffold is desired[1][3][6].

Analytical Characterization: Self-Validating Protocols

Accurate characterization is paramount for any chemical intermediate. The following protocols are designed to provide a comprehensive and verifiable analysis of methyl 4-oxocycloheptanecarboxylate's identity, purity, and structure.

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for this molecule would reveal key information about its proton and carbon environments.

Predicted Spectral Features:

-

¹H NMR:

-

A singlet around 3.7 ppm for the methyl ester protons (-OCH₃).

-

A series of multiplets between 1.5 and 3.0 ppm corresponding to the cycloheptane ring protons. The protons α to the ketone and the proton α to the ester would be the most downfield.

-

-

¹³C NMR:

-

A signal for the ketone carbonyl carbon around 210 ppm.

-

A signal for the ester carbonyl carbon around 175 ppm.

-

A signal for the methoxy carbon (-OCH₃) around 52 ppm.

-

A series of signals for the aliphatic carbons of the cycloheptane ring between 20 and 50 ppm.

-

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

-

-

Data Analysis: Integrate the proton signals to confirm the relative number of protons. Compare the observed chemical shifts to predicted values and data from analogous structures to confirm the identity.

IR spectroscopy is used to identify the presence of key functional groups.

Predicted Spectral Features:

-

A strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

-

A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the seven-membered ring ketone. The slightly lower frequency compared to a typical cyclohexanone is characteristic of the increased flexibility and reduced ring strain of the cycloheptanone ring.

-

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ .

-

A C-O stretching vibration for the ester between 1300-1100 cm⁻¹ .

Experimental Protocol:

-

Sample Preparation: As the compound is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan with the empty salt plates and subtract it from the sample scan.

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity and assessing purity, especially when coupled with a chromatographic separation technique.

Predicted Spectral Features:

-

Molecular Ion (M⁺): An ion peak at m/z = 170, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 111.

-

Other fragmentation patterns characteristic of cyclic ketones.

-

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) for purity. Examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Potential Applications in Drug Discovery

While specific applications of methyl 4-oxocycloheptanecarboxylate are not widely reported, the cycloheptanone core is a recognized scaffold in medicinal chemistry. Cycloheptanone itself is a precursor in the synthesis of pharmaceuticals like Bencyclane, a spasmolytic and vasodilator[1]. The presence of both a ketone and an ester functional group in methyl 4-oxocycloheptanecarboxylate makes it an attractive starting material for creating libraries of diverse compounds for high-throughput screening. Its ability to be functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Methyl 4-oxocycloheptanecarboxylate is a chemical intermediate with significant potential, meriting further investigation. This guide provides the foundational knowledge and robust analytical protocols necessary for its reliable characterization. By combining the limited available data with established principles of chemical analysis, researchers can confidently utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutics and other advanced materials.

References

-

Exploring Cycloheptanone: Properties, Synthesis and Industrial Demand. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

39647-11-5(Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-). (n.d.). Kuujia.com. Retrieved January 27, 2026, from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Understanding Cycloheptanone (CAS 502-42-1): A Key Chemical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

Cycloheptanone. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

The Journal of Organic Chemistry 1968 Volume.33 No.11. (1968). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

Sources

- 1. Cycloheptanone - Wikipedia [en.wikipedia.org]

- 2. Cycloheptanone 99 502-42-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-Oxocycloheptanecarboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-oxocycloheptanecarboxylate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this bifunctional cycloheptanone derivative. We will explore predicted chemical shifts, coupling constants, and the profound influence of the seven-membered ring's conformational dynamics on the spectral output. Furthermore, this guide presents a self-validating experimental protocol for acquiring high-fidelity NMR data and leverages two-dimensional NMR techniques for unambiguous signal assignment.

Introduction: The Structural Challenge of a Flexible Seven-Membered Ring

Methyl 4-oxocycloheptanecarboxylate is a molecule of interest due to its combination of a flexible medium-sized ring and two key functional groups: a ketone and a methyl ester. The seven-membered cycloheptanone ring is not rigid; it exists as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. This conformational flexibility is a critical factor that directly influences the magnetic environment of each nucleus, making NMR spectroscopy an indispensable tool for its structural analysis.

The interpretation of its NMR spectra is non-trivial. Unlike rigid six-membered rings where axial and equatorial protons have well-defined chemical shifts and coupling constants, the protons in a cycloheptane ring experience time-averaged magnetic environments. This often leads to complex, overlapping multiplets in the ¹H NMR spectrum that can be challenging to decipher. This guide aims to deconstruct this complexity by providing a robust predictive framework and a methodological approach to spectral assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 4-oxocycloheptanecarboxylate is predicted to exhibit signals corresponding to the methoxy group protons, the methine proton at the C1 position, and the five pairs of diastereotopic methylene protons of the cycloheptane ring. The electron-withdrawing effects of the carbonyl groups (ketone and ester) are key to predicting the chemical shift regions.

Causality of Chemical Shift Predictions:

-

Protons α to Carbonyls (H2/H7 and H3/H5): The protons on carbons adjacent to the ketone (C3, C5) and the ester (C2, C7) are deshielded due to the anisotropic effect and inductive withdrawal of the C=O bond. Protons alpha to the ketone are typically shifted further downfield than those alpha to the ester. Based on data for cycloheptanone, where the alpha-protons appear around 2.49 ppm[1], we can predict a similar shift for H3 and H5.

-

Methine Proton (H1): The proton on the carbon bearing the ester group (C1) will be deshielded by the adjacent carbonyl and oxygen atom. Its chemical shift is anticipated to be in the 2.3-2.6 ppm range, similar to analogous acyclic and cyclic esters[2].

-

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are highly shielded and will appear as a sharp singlet, typically around 3.6-3.7 ppm[3][4]. This signal is often a reliable landmark in the spectrum.

-

Methylene Protons (H6): The protons on C6 are the most remote from the electron-withdrawing groups and are therefore expected to be the most shielded (upfield), appearing in the typical aliphatic region.

The conformational flux of the seven-membered ring will lead to complex spin-spin coupling patterns and potentially broad signals. The coupling constants (J-values) are averaged over the contributing conformations.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~ 3.70 | Singlet (s) | N/A |

| H3, H5 (4H) | ~ 2.50 - 2.65 | Multiplet (m) | Complex |

| H1 (1H) | ~ 2.40 - 2.55 | Multiplet (m) | Complex |

| H2, H7 (4H) | ~ 1.90 - 2.10 | Multiplet (m) | Complex |

| H6 (2H) | ~ 1.60 - 1.80 | Multiplet (m) | Complex |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's symmetry plane, we expect to see six distinct signals: two carbonyl carbons, one methine carbon, three methylene carbons, and the methoxy carbon.

Causality of Chemical Shift Predictions:

-

Ketone Carbonyl (C4): The carbon of a ketone in a seven-membered ring is highly deshielded and is expected to appear at the far downfield end of the spectrum, typically >200 ppm[5]. For cycloheptanone, this peak is observed around 214 ppm.

-

Ester Carbonyl (-C=O): The ester carbonyl carbon is also significantly deshielded but appears upfield relative to the ketone carbonyl, generally in the 170-185 ppm range[5].

-

Methoxy Carbon (-OCH₃): The methyl carbon of the ester group is shielded and typically found around 50-55 ppm[4][5].

-

Ring Carbons: The carbons alpha to the ketone (C3, C5) will be the most deshielded of the ring's sp³ carbons. The methine carbon (C1) will be deshielded by the ester group. The carbons further from the functional groups (C2, C7, and C6) will appear progressively more upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ketone C=O) | ~ 213 - 215 |

| C=O (Ester) | ~ 174 - 176 |

| -OCH₃ | ~ 51 - 53 |

| C3, C5 | ~ 42 - 44 |

| C1 | ~ 40 - 42 |

| C2, C7 | ~ 29 - 31 |

| C6 | ~ 24 - 26 |

Experimental Protocol for High-Fidelity NMR Data Acquisition

To ensure the collection of accurate and reliable data, a standardized and self-validating protocol is essential.

Step 1: Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of purified methyl 4-oxocycloheptanecarboxylate directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organics and its single residual solvent peak at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C)[6].

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Verify its presence or add a trace amount if necessary.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Step 2: Spectrometer Setup and 1D ¹H NMR Acquisition

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is critical for resolving the complex multiplets of this molecule.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.

Step 3: 1D ¹³C NMR Acquisition

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

-

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the CDCl₃ triplet center peak at 77.16 ppm.

Step 4: 2D NMR for Unambiguous Assignment (Recommended)

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It is invaluable for tracing the connectivity of the cycloheptane ring protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.

Visualization of Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structure and the logic of the analytical process.

Caption: Numbered structure of methyl 4-oxocycloheptanecarboxylate.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of methyl 4-oxocycloheptanecarboxylate requires a synergistic approach, combining predictive knowledge of chemical shifts with advanced, multi-dimensional NMR experiments. While the ¹H NMR spectrum is expected to be complex due to the molecule's conformational flexibility, key structural features can be readily identified. The singlet of the methoxy group, the downfield multiplets of protons alpha to the carbonyls, and the distinct chemical shifts of the ketone and ester carbons in the ¹³C spectrum serve as primary anchors for interpretation. For unambiguous assignment and complete structural verification, 2D NMR techniques like COSY and HSQC are not merely beneficial but essential. The protocols and predictive data within this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives.

References

-

PubChem. Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Catalysis Science & Technology. [Link]

-

Royal Society of Chemistry. Supporting Information for Green Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Organic & Biomolecular Chemistry. [Link]

-

PubChem. Cycloheptanone. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-Oxocycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4-oxocycloheptanecarboxylate. As a bifunctional molecule incorporating both a ketone and a methyl ester within a seven-membered ring, its fragmentation behavior is governed by a series of characteristic cleavage and rearrangement reactions. This document will elucidate the primary fragmentation pathways, including alpha-cleavage, McLafferty-type rearrangements, and subsequent neutral losses, to provide a predictive framework for interpreting its mass spectrum. The principles discussed herein are grounded in established mass spectrometry theory and are intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Introduction to the Mass Spectrometry of Bifunctional Cyclic Compounds

Electron ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules. Upon ionization, the resulting molecular ion undergoes a series of fragmentation events, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are dictated by the molecule's functional groups and overall structure, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and neutral radicals.

Methyl 4-oxocycloheptanecarboxylate presents an interesting case study due to the presence of two key functional groups: a ketone and a methyl ester. The seven-membered cycloheptane ring also introduces specific steric and electronic effects that influence the fragmentation cascade. Understanding the interplay of these structural features is crucial for the accurate interpretation of its mass spectrum.

Predicted Fragmentation Pathways of Methyl 4-Oxocycloheptanecarboxylate

The molecular weight of methyl 4-oxocycloheptanecarboxylate (C₉H₁₄O₃) is 170.21 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 170.

Alpha-Cleavage adjacent to the Carbonyl Group

A predominant fragmentation pathway for ketones is the alpha-cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1][2][3][4][5] This process is initiated by the localization of the radical on the carbonyl oxygen. For cyclic ketones, this initial cleavage results in a ring-opened radical cation, which can then undergo further fragmentation.[3]

Diagram: Alpha-Cleavage of Methyl 4-Oxocycloheptanecarboxylate

Caption: Initial alpha-cleavage of the molecular ion.

Following the initial ring opening, a number of subsequent fragmentation pathways become accessible:

-

Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ring-opened structures, leading to a fragment at m/z 142 .

-

Loss of a Propyl Radical (C₃H₇, 43 Da): Cleavage of the alkyl chain can result in the loss of a propyl radical, yielding a fragment at m/z 127 .

-

Loss of a Butene Radical (C₄H₇, 55 Da): This would lead to a fragment at m/z 115 . Saturated cyclic ketones are known to produce a fragment at m/z 55.[3]

Fragmentation of the Methyl Ester Group

The methyl ester functionality provides additional, distinct fragmentation pathways.[6]

-

Loss of a Methoxy Radical (•OCH₃, 31 Da): Cleavage of the C-O bond of the ester can result in the loss of a methoxy radical, leading to the formation of an acylium ion at m/z 139 . This is a common fragmentation for methyl esters.

-

Loss of a Carbomethoxy Radical (•COOCH₃, 59 Da): Cleavage of the bond between the ring and the ester group can lead to the loss of the entire carbomethoxy group, resulting in a fragment at m/z 111 .

Diagram: Fragmentation of the Methyl Ester Group

Caption: Key fragmentation pathways of the ester group.

McLafferty-Type Rearrangements

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[7][8][9][10] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. In methyl 4-oxocycloheptanecarboxylate, a McLafferty-type rearrangement can occur involving the ketone.

This rearrangement would lead to the expulsion of a neutral alkene and the formation of a radical cation. Given the cyclic structure, the products of a McLafferty rearrangement are less straightforward than in acyclic systems but are expected to contribute to the overall fragmentation pattern. A prominent ion resulting from McLafferty rearrangement in aliphatic ketones is often observed at m/z 58.[11]

Other Significant Fragmentations

-

Loss of Water (H₂O, 18 Da): Although not always a primary fragmentation, the loss of water can occur, especially if enolization of the ketone takes place, leading to a fragment at m/z 152 .

-

Decarbonylation (Loss of CO, 28 Da): The loss of carbon monoxide from acylium ions is a common subsequent fragmentation step, which could lead to a fragment from the m/z 139 ion at m/z 111 .

Summary of Predicted Key Fragments

| m/z | Proposed Identity | Fragmentation Pathway |

| 170 | [M]⁺˙ | Molecular Ion |

| 152 | [M - H₂O]⁺˙ | Loss of water |

| 142 | [M - C₂H₄]⁺˙ | Alpha-cleavage followed by loss of ethylene |

| 139 | [M - •OCH₃]⁺ | Loss of methoxy radical from the ester |

| 127 | [M - C₃H₇]⁺˙ | Alpha-cleavage followed by loss of a propyl radical |

| 111 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |

| 55 | [C₄H₇]⁺ | Fragment from the cycloheptane ring |

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this compound.

Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of methyl 4-oxocycloheptanecarboxylate in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

GC-MS Parameters

| Parameter | Setting |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

Diagram: GC-MS Experimental Workflow

Caption: A simplified workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of methyl 4-oxocycloheptanecarboxylate is a multifaceted process governed by the interplay of its ketone and methyl ester functionalities within a cyclic framework. The key predicted fragmentation pathways include alpha-cleavage of the cycloheptanone ring, characteristic losses from the methyl ester group, and potential McLafferty-type rearrangements. By understanding these fundamental fragmentation mechanisms, researchers can confidently interpret the resulting mass spectrum for structural confirmation and identification purposes. The provided experimental protocol offers a starting point for acquiring high-quality mass spectral data for this and structurally related compounds.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2022). 6.3: Rearrangement. [Link]

-

The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. [Link]

-

Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Chemistry Learner. [Link]

-

McLafferty Rearrangement. (n.d.). Byju's. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Application Notes and Protocols: The Strategic Use of Methyl 4-Oxocycloheptanecarboxylate in the Synthesis of Pharmaceutical Intermediates

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of methyl 4-oxocycloheptanecarboxylate as a versatile building block in the synthesis of complex pharmaceutical intermediates. This document provides an in-depth exploration of its synthesis, reactivity, and potential applications, complete with detailed experimental protocols and the scientific rationale behind the proposed synthetic strategies.

Introduction: The Significance of the Cycloheptane Moiety in Medicinal Chemistry

The seven-membered carbocyclic ring, or cycloheptane, is a recurring structural motif in a variety of biologically active natural products and synthetic pharmaceuticals. Its inherent conformational flexibility allows it to effectively mimic peptide turns and bind to complex protein targets, often leading to enhanced potency and improved pharmacokinetic profiles. However, the synthesis of functionalized cycloheptane derivatives presents unique challenges compared to their five- and six-membered counterparts, making intermediates like methyl 4-oxocycloheptanecarboxylate particularly valuable.

This guide focuses on the synthetic utility of methyl 4-oxocycloheptanecarboxylate, a bifunctional molecule featuring a ketone and a methyl ester. This combination of functional groups opens a wide array of possibilities for constructing more elaborate molecular architectures, particularly for the synthesis of novel scaffolds for active pharmaceutical ingredients (APIs). While direct literature on the application of this specific intermediate is not as extensive as for its cyclohexane analog, this document will detail its potential in key synthetic transformations, drawing from established principles of organic synthesis and medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₃ | Inferred |

| Molecular Weight | 170.21 g/mol | Inferred |

| Appearance | Colorless to pale yellow oil (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Proposed Synthesis of Methyl 4-Oxocycloheptanecarboxylate

Workflow for the Synthesis of Methyl 4-Oxocycloheptanecarboxylate

Caption: General scheme for the reductive amination of methyl 4-oxocycloheptanecarboxylate.

Protocol: Synthesis of Methyl 4-(benzylamino)cycloheptanecarboxylate

-

To a solution of methyl 4-oxocycloheptanecarboxylate (1.0 eq.) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq.) and glacial acetic acid (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(benzylamino)cycloheptanecarboxylate.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in-situ formed iminium ion.

Application in the Synthesis of Fused Heterocyclic Scaffolds

The bifunctional nature of methyl 4-oxocycloheptanecarboxylate makes it an excellent precursor for the synthesis of cycloheptane-fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their unique three-dimensional shapes and potential for novel biological activities.

Proposed Synthesis of a Cyclohepta[d]imidazole Derivative

Inspired by the synthesis of imidazobenzazepines, a class of compounds with potential applications in treating sleep disorders, we propose a synthetic route to a novel cyclohepta[d]imidazole scaffold.

Reaction Workflow

Caption: Proposed workflow for the synthesis of a cyclohepta[d]imidazole derivative.

Protocol: Synthesis of a Novel Cyclohepta[d]imidazole

Step 1: Alpha-bromination of Methyl 4-Oxocycloheptanecarboxylate

-

In a round-bottom flask, dissolve methyl 4-oxocycloheptanecarboxylate (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, or until TLC shows complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude alpha-bromo ketone.

Step 2: Condensation and Cyclization

-

Dissolve the crude methyl 2-bromo-4-oxocycloheptanecarboxylate in ethanol.

-

Add o-phenylenediamine (1.1 eq.) and heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC for the formation of the product.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the target cyclohepta[d]imidazole derivative.

Mechanistic Insight: The reaction proceeds via initial condensation of the diamine with the ketone, followed by an intramolecular nucleophilic attack of the second amine onto the carbon bearing the bromine atom, leading to cyclization and subsequent aromatization to the imidazole ring.

Conclusion

Methyl 4-oxocycloheptanecarboxylate represents a valuable, albeit underutilized, building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to novel cycloheptane-containing scaffolds. The protocols and synthetic strategies outlined in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery and development programs. Further optimization of the proposed synthetic routes and exploration of other reaction pathways will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

-

PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

-

Pharmaffiliates. Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. [Link]

-

Wikipedia. Cycloheptane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

Application Notes and Protocols: Methyl 4-Oxocycloheptanecarboxylate as a Versatile Starting Material for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the utilization of methyl 4-oxocycloheptanecarboxylate as a strategic starting material in the synthesis of a variety of heterocyclic compounds. The inherent functionalities of this molecule, namely the ketone and the ester groups held within a seven-membered carbocyclic ring, offer a unique platform for the construction of novel cycloheptane-fused pyrimidines, pyridazines, and pyrazoles. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their potential to explore new chemical space and exhibit diverse biological activities. This document outlines the rationale behind the synthetic strategies, provides step-by-step experimental protocols, and discusses the underlying reaction mechanisms.

Introduction: The Potential of Methyl 4-Oxocycloheptanecarboxylate

Methyl 4-oxocycloheptanecarboxylate is a bifunctional organic molecule that serves as an excellent precursor for heterocyclic synthesis. The presence of a ketone (a 1,4-dicarbonyl equivalent when considering the ester) and a methyl ester within a flexible seven-membered ring allows for a range of classical condensation reactions to afford fused heterocyclic systems. The cycloheptane moiety can impart unique conformational properties to the resulting heterocycles, potentially influencing their binding affinity and selectivity for biological targets.

Physicochemical Properties and Safety Data

| Property | Value (for Methyl 4-oxocyclohexanecarboxylate) | Reference |

| CAS Number | 6297-22-9 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₃ | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 183 °C (for methyl cyclohexanecarboxylate) | [4] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] Avoid contact with skin and eyes, and do not breathe vapors.[5][6] Store in a tightly closed container in a cool, dry place.[5]

Synthesis of Cyclohepta[d]pyrimidinones via Biginelli-Type Reaction

The reaction of β-keto esters with ureas or thioureas and an aldehyde, known as the Biginelli reaction, is a cornerstone of pyrimidine synthesis.[7] In the case of methyl 4-oxocycloheptanecarboxylate, the starting material itself contains the β-keto ester equivalent functionality, simplifying the reaction to a two-component condensation with urea or a urea derivative. This approach leads to the formation of valuable cyclohepta[d]pyrimidinone scaffolds.

Scientific Rationale and Mechanistic Insight

The reaction is typically acid-catalyzed and proceeds through an initial condensation of the ketone with urea to form a cyclic intermediate. This is followed by an intramolecular cyclization involving the ester group and the remaining amino group of the urea, and subsequent dehydration to yield the fused pyrimidinone. The seven-membered ring is expected to be retained throughout the reaction sequence.

start [label="Methyl 4-oxocycloheptanecarboxylate\n+ Urea", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Initial Condensation\n(Ketone + Urea)"]; intermediate2 [label="Intramolecular\nCyclization"]; product [label="Cyclohepta[d]pyrimidinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Acid Catalyst (e.g., HCl)"]; intermediate1 -> intermediate2 [label=" Tautomerization"]; intermediate2 -> product [label=" Dehydration"]; }

General Protocol for the Synthesis of Tetrahydrocyclohepta[d]pyrimidin-4(3H)-one

Materials:

-

Methyl 4-oxocycloheptanecarboxylate

-

Urea (or substituted urea/thiourea)

-

Ethanol (or other suitable solvent like dioxane)

-

Concentrated Hydrochloric Acid (or other acid catalyst)

-

Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-oxocycloheptanecarboxylate (1.0 eq) and urea (1.2 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetrahydrocyclohepta[d]pyrimidin-4(3H)-one.

Expected Outcome: The product will be a fused heterocyclic compound with a cycloheptane ring fused to a dihydropyrimidinone ring. Characterization can be performed using NMR, IR, and mass spectrometry.

Synthesis of Cyclohepta[d]pyridazines

The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[8][9] The keto-ester functionality in methyl 4-oxocycloheptanecarboxylate can be considered a masked 1,4-dicarbonyl equivalent, making it a suitable substrate for this transformation.

Scientific Rationale and Mechanistic Insight

The reaction proceeds via the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization where the hydrazine nitrogen attacks the ester carbonyl. Subsequent elimination of methanol and oxidation (or tautomerization) leads to the aromatic pyridazine ring fused to the cycloheptane ring.

start [label="Methyl 4-oxocycloheptanecarboxylate\n+ Hydrazine Hydrate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="Hydrazone\nFormation"]; intermediate2 [label="Intramolecular\nCyclization"]; product [label="Cyclohepta[d]pyridazinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Reflux in Ethanol"]; intermediate1 -> intermediate2; intermediate2 -> product [label=" Dehydration &\nAromatization"]; }

General Protocol for the Synthesis of Tetrahydrocyclohepta[d]pyridazin-4(1H)-one

Materials:

-

Methyl 4-oxocycloheptanecarboxylate

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalyst)

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of methyl 4-oxocycloheptanecarboxylate (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.5 eq).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, filter it, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the desired tetrahydrocyclohepta[d]pyridazin-4(1H)-one.

Synthesis of Cyclohepta[c]pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical method for the synthesis of pyrazoles. While methyl 4-oxocycloheptanecarboxylate is a 1,4-keto-ester, under certain conditions, particularly with substituted hydrazines, it can potentially lead to the formation of pyrazole derivatives. A more direct route to a fused pyrazole would involve a Knorr-type synthesis if a 1,3-dicarbonyl derivative of cycloheptane is first generated. However, a plausible reaction with hydrazine could lead to pyrazolone-fused systems.

Scientific Rationale and Mechanistic Insight

The formation of a pyrazolone would likely proceed through the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization of the terminal nitrogen of the hydrazine onto the ester carbonyl group. This would result in a cyclohepta[c]pyrazol-3(2H)-one derivative.

start [label="Methyl 4-oxocycloheptanecarboxylate\n+ Hydrazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Hydrazone Formation"]; intermediate2 [label="Intramolecular\nAmidation"]; product [label="Cyclohepta[c]pyrazolone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Reaction in\nsuitable solvent"]; intermediate1 -> intermediate2; intermediate2 -> product [label=" Elimination\nof Methanol"]; }

General Protocol for the Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-one

Materials:

-

Methyl 4-oxocycloheptanecarboxylate

-

Hydrazine hydrate (or a substituted hydrazine)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-oxocycloheptanecarboxylate (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-one.

Conclusion

Methyl 4-oxocycloheptanecarboxylate is a readily accessible and highly versatile starting material for the synthesis of a range of cycloheptane-fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrimidinones, pyridazines, and pyrazoles. The unique seven-membered ring scaffold offers exciting opportunities for the development of new chemical entities with potential applications in drug discovery and materials science. Further derivatization of the synthesized heterocyclic cores can lead to the generation of extensive compound libraries for biological screening.

References

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 27, 2026, from [Link]

-

El'tsov, A. V., Ginesvina, A. A., & Kivokurtseva, L. N. (1968). An Approach To The Synthesis of a Cycloheptapyrazole (I 2-Diaza- azulene). Journal of the Chemical Society D: Chemical Communications, (12), 735. [Link]

- Gupta, R., & Ojha, S. (2018). Synthesis and Characterization of Some New Pyrazolines from 4-Amino-4-Methoxybenzalace-Tophenone as Dyestuffs Intermediates. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 61(1), 35-40.

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 27, 2026, from [Link]

-

IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12479-12493. [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). methylhydrazine sulfate. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of menthone-derived pyrimidine-urea compounds 4a-4s. Retrieved January 27, 2026, from [Link]

-

MDPI. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved January 27, 2026, from [Link]

-

DergiPark. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved January 27, 2026, from [Link]

-

PubMed. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cycloheptenone synthesis. Retrieved January 27, 2026, from [Link]

- Jones, G. (1977). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. Journal of the Chemical Society, Perkin Transactions 1, 980-983.

-

Bioorganic & Medicinal Chemistry. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. Retrieved January 27, 2026, from [Link]

Sources

- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6297-22-9|Methyl 4-oxocyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl cyclohexanecarboxylate | 4630-82-4 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazine synthesis [organic-chemistry.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

Alkylation of Methyl 4-Oxocycloheptanecarboxylate: A Detailed Experimental Protocol for Drug Development Professionals

The targeted introduction of alkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. The ability to precisely modify a molecule's steric and electronic properties allows for the fine-tuning of its pharmacological profile. The alkylation of β-keto esters, such as methyl 4-oxocycloheptanecarboxylate, represents a powerful and versatile method for forging new carbon-carbon bonds, leading to a diverse array of substituted cycloalkane structures. These motifs are prevalent in numerous biologically active compounds and natural products.

This comprehensive guide provides a detailed experimental protocol for the α-alkylation of methyl 4-oxocycloheptanecarboxylate. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind the choice of reagents and reaction conditions. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of 4-alkyl-4-oxocycloheptanecarboxylate derivatives.

Mechanistic Insights: The Chemistry of Enolate Alkylation

The alkylation of methyl 4-oxocycloheptanecarboxylate hinges on the generation of a nucleophilic enolate, which subsequently attacks an electrophilic alkyl halide in a classic SN2 reaction.[1][2] The acidity of the α-proton (the hydrogen atom on the carbon adjacent to both the ketone and the ester carbonyl groups) is significantly enhanced due to the electron-withdrawing nature of these two functional groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate.[3]

The choice of base is critical. A strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation, thereby generating a high concentration of the enolate for the subsequent alkylation step.[4] Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile, thus preventing unwanted side reactions with the ester or the alkyl halide.[4] Furthermore, the use of a strong base like LDA at low temperatures favors the formation of the kinetic enolate, which is typically the less substituted and desired regioisomer in cases of unsymmetrical ketones.[4]

The subsequent alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The enolate attacks the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position.[1] The success of this step is highly dependent on the nature of the alkyl halide. Primary and methyl halides are excellent substrates, while secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of the basic enolate, leading to undesired alkene byproducts.[5]

Experimental Workflow Diagram

Caption: Experimental workflow for the alkylation of methyl 4-oxocycloheptanecarboxylate.

Detailed Experimental Protocol

This protocol describes the methylation of methyl 4-oxocycloheptanecarboxylate using methyl iodide as the alkylating agent. The principles can be readily adapted for other primary alkyl halides.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Volume/Mass | Notes |

| Methyl 4-oxocycloheptanecarboxylate | C₉H₁₄O₃ | 170.21 | - | 5.88 | 1.00 g | Ensure it is dry. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 30 mL | Freshly distilled from sodium/benzophenone or from a solvent purification system. |

| Diisopropylamine | C₆H₁₅N | 101.19 | - | 6.47 | 0.90 mL | Freshly distilled from calcium hydride. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 6.47 | 2.59 mL | Titrate prior to use for accurate concentration. |

| Methyl Iodide (MeI) | CH₃I | 141.94 | - | 6.47 | 0.40 mL | Freshly distilled. |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | Saturated | - | ~20 mL | |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~100 mL | For extraction. |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Saturated | - | ~20 mL | For washing. |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | For drying. |

Step-by-Step Procedure

1. Preparation of Lithium Diisopropylamide (LDA) Solution

1.1. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add anhydrous THF (20 mL). 1.2. Cool the flask to -78 °C in a dry ice/acetone bath. 1.3. Using a syringe, add freshly distilled diisopropylamine (0.90 mL, 6.47 mmol) to the cold THF. 1.4. Slowly add n-butyllithium (2.59 mL of a 2.5 M solution in hexanes, 6.47 mmol) dropwise to the stirred solution. 1.5. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.[6]

2. Enolate Formation

2.1. In a separate flame-dried flask, dissolve methyl 4-oxocycloheptanecarboxylate (1.00 g, 5.88 mmol) in anhydrous THF (10 mL). 2.2. Using a cannula or a syringe, slowly add the solution of the β-keto ester to the freshly prepared LDA solution at -78 °C. 2.3. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may become slightly more viscous.

3. Alkylation

3.1. To the enolate solution at -78 °C, add freshly distilled methyl iodide (0.40 mL, 6.47 mmol) dropwise via syringe. 3.2. Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

4. Reaction Quench and Work-up

4.1. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL) to the cold reaction mixture. 4.2. Remove the cooling bath and allow the mixture to warm to room temperature. 4.3. Transfer the mixture to a separatory funnel and add ethyl acetate (~50 mL). 4.4. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL). 4.5. Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). 4.6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification

5.1. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). 5.2. Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield the pure methyl 1-methyl-4-oxocycloheptanecarboxylate.

Trustworthiness and Validation

To ensure the success of this protocol, several key aspects must be considered:

-

Anhydrous Conditions: The enolate is a strong base and will readily react with any protic species, including water. Therefore, all glassware must be thoroughly dried, and all reagents and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere of nitrogen or argon.

-

Temperature Control: Maintaining a low temperature (-78 °C) is crucial for the stability of the LDA and for controlling the regioselectivity of the enolate formation.[7] It also helps to minimize side reactions.

-

Purity of Reagents: The purity of the starting materials, particularly the n-butyllithium and the alkyl halide, is paramount. Titration of the n-butyllithium solution is highly recommended to determine its exact concentration. The alkyl halide should be free of acidic impurities.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the alkylation of methyl 4-oxocycloheptanecarboxylate. By understanding the underlying chemical principles and adhering to the stringent experimental conditions, researchers can effectively synthesize a variety of 4-alkylated cycloheptanone derivatives. These compounds can serve as valuable building blocks in the synthesis of complex molecular targets with potential applications in drug discovery and development. The insights provided into the causality behind the experimental choices aim to empower scientists to adapt and optimize this protocol for their specific research needs.

References

- Weiler, L. (1973). Alkylation of Dianions of β-Keto Esters. Journal of the American Chemical Society, 95(23), 7653–7654.

- Chemistry LibreTexts. (2020, May 30). 23.

- Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two different sets of conditions.

- ChemistNate. (2015, March 24).

- Chemistry LibreTexts. (2021, March 25). 22.

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds.

- AK Lectures. (n.d.).

- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.

- Master Organic Chemistry. (2022, August 16).

- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.

- ResearchGate. (2025, August 5).

- The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube.

- The Organic Chemistry Tutor. (2025, January 7).

- Nature. (2022, October 12).

- NC State University Libraries. (n.d.). 22.

- University of California, Irvine. (n.d.).

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

- Organic Chemistry Portal. (2013). Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium.

- PrepChem.com. (n.d.).

- Chem Help ASAP. (2019, November 4).

- BenchChem. (2025).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. aklectures.com [aklectures.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

troubleshooting strategies for low conversion rates in methyl 4-oxocycloheptanecarboxylate synthesis

Welcome to the technical support center for the synthesis of methyl 4-oxocycloheptanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and achieve higher conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of methyl 4-oxocycloheptanecarboxylate can be attributed to several factors, primarily related to the initial Dieckmann condensation to form the cyclic β-keto ester intermediate, followed by the decarboxylation step. This guide will address specific issues in a question-and-answer format.

Issue 1: The Dieckmann Condensation of Dimethyl Pimelate Stalls, Resulting in a Low Yield of the Cyclic β-Keto Ester.

Question: My Dieckmann condensation of dimethyl pimelate to form methyl 2-oxo-cycloheptanecarboxylate is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I rectify this?

Answer: A low conversion rate in a Dieckmann condensation is a common issue that often points to problems with the reaction conditions, reagents, or the inherent challenges of forming a seven-membered ring.[1][2][3] Here’s a systematic approach to troubleshooting:

1. Inadequate Base Strength or Stoichiometry:

-

Causality: The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation.[1][4][5] It requires a strong base to deprotonate the α-carbon of one of the ester groups, forming an enolate. This enolate then attacks the other ester carbonyl. For the reaction to proceed to completion, at least one full equivalent of base is necessary because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium forward.[4][6]

-

Troubleshooting Steps:

-

Verify Base Strength: Ensure you are using a sufficiently strong base. Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are commonly used.[1]

-

Check Base Stoichiometry: Use at least one full equivalent of the base. An excess (e.g., 1.1 to 1.5 equivalents) can sometimes be beneficial.

-

Ensure Anhydrous Conditions: Alkoxide bases are sensitive to moisture. Ensure your solvent and glassware are scrupulously dry. Any water present will consume the base.

-

2. Suboptimal Solvent Choice:

-

Causality: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates. Aprotic solvents are generally preferred to avoid protonation of the enolate intermediate.[1]

-

Troubleshooting Steps:

-

Solvent Selection: Toluene, tetrahydrofuran (THF), or benzene are suitable solvents for Dieckmann condensations.[1]

-

Solvent Purity: Ensure the solvent is anhydrous. Distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and toluene) before use.

-

3. Ring Strain in the Seven-Membered Ring:

-

Causality: The formation of seven-membered rings can be less favorable than five- or six-membered rings due to higher ring strain.[1][2] This can slow down the rate of cyclization.

-

Troubleshooting Steps:

-

Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Elevate Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the barrier to cyclization. However, be cautious as this can also promote side reactions.

-

4. Competing Intermolecular Reactions:

-

Causality: At high concentrations, intermolecular Claisen condensation between two molecules of dimethyl pimelate can compete with the desired intramolecular Dieckmann condensation, leading to polymer formation.

-

Troubleshooting Steps:

-

High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the solvent over an extended period.

-

Issue 2: The Decarboxylation of the β-Keto Ester Intermediate is Incomplete.

Question: After successfully forming the cyclic β-keto ester, the subsequent hydrolysis and decarboxylation step to yield methyl 4-oxocycloheptanecarboxylate is inefficient. How can I drive this reaction to completion?

Answer: Incomplete decarboxylation of the β-keto ester intermediate is another common bottleneck. The process typically involves saponification of the ester, followed by acidification and heating to promote decarboxylation.[7][8]

1. Incomplete Saponification:

-

Causality: The first step is the hydrolysis of the methyl ester to a carboxylate salt using a base like sodium hydroxide or potassium hydroxide. If this step is incomplete, the subsequent acidification will not generate the β-keto acid necessary for decarboxylation.

-

Troubleshooting Steps:

-

Sufficient Base: Use a molar excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH).

-

Adequate Reaction Time and Temperature: Ensure the saponification is carried out for a sufficient time, often with gentle heating, to ensure complete hydrolysis.

-

2. Insufficient Acidification:

-

Causality: After saponification, the reaction mixture must be acidified to protonate the carboxylate and form the β-keto acid. Incomplete acidification will leave the carboxylate salt, which will not decarboxylate.

-

Troubleshooting Steps:

-

Check pH: Acidify the reaction mixture with a strong acid (e.g., HCl, H₂SO₄) until the pH is acidic (pH 1-2). Use pH paper or a pH meter to confirm.

-

3. Inadequate Heating for Decarboxylation:

-

Causality: The decarboxylation of β-keto acids requires thermal energy to proceed through a cyclic transition state.[9] Insufficient heating will result in a slow or incomplete reaction.

-

Troubleshooting Steps:

-

Increase Temperature: Gently heat the acidified solution. The temperature required can vary, but refluxing is often necessary.

-

Monitor CO₂ Evolution: The evolution of carbon dioxide gas is an indicator that decarboxylation is occurring. The reaction is complete when gas evolution ceases.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation in this synthesis?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[4][5] The mechanism involves the following steps:

-

Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of dimethyl pimelate to form an enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the cyclic β-keto ester.

-

Deprotonation of β-Keto Ester: The resulting β-keto ester is acidic and is deprotonated by the methoxide or the base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[4][6]

-

Protonation: An acidic workup protonates the enolate to give the final cyclic β-keto ester product.

Q2: Can I use a different base for the Dieckmann condensation?

A2: Yes, several strong bases can be used. Sodium hydride (NaH) is often a good choice as it is non-nucleophilic and the byproduct, hydrogen gas, simply evolves from the reaction. Sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are also effective.[1] When using an alkoxide base, it is best to match the alcohol portion of the base with the ester to avoid transesterification side reactions.

Q3: How can I purify the final product, methyl 4-oxocycloheptanecarboxylate?

A3: The crude product can be purified by vacuum distillation.[10] Before distillation, it is advisable to perform an aqueous workup to remove any water-soluble impurities. This typically involves extracting the product into an organic solvent, washing the organic layer with water and brine, and then drying it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Q4: Are there any common side reactions to be aware of?

A4: Besides the competing intermolecular condensation, other potential side reactions include:

-

Hydrolysis of the ester: If there is any moisture present, the base can catalyze the hydrolysis of the ester groups.

-

Transesterification: If an alkoxide base is used that does not match the ester's alcohol component, transesterification can occur.

-